Regaloside B

Overview

Description

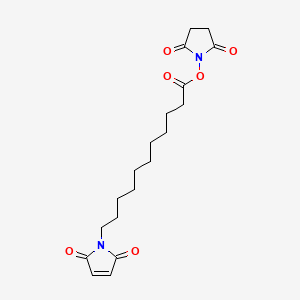

Regaloside B is a phenylpropanoid compound isolated from the flowers of Lilium longiflorum and Lilium Asiatic hybrids . It is known for its anti-inflammatory properties and ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 . The compound has a molecular weight of 442.41 and a chemical formula of C20H26O11 .

Mechanism of Action

Target of Action

Regaloside B, a phenylpropanoid isolated from Lilium longiflorum, primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense mechanisms, while COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain .

Mode of Action

This compound interacts with its targets, iNOS and COX-2, by inhibiting their expression . This means that this compound reduces the production of these enzymes, thereby decreasing the levels of nitric oxide and prostaglandins. As a result, the inflammatory response is attenuated .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the nitric oxide and prostaglandin pathways, respectively . By reducing the levels of nitric oxide and prostaglandins, this compound can mitigate the symptoms of inflammation, such as redness, swelling, and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the expression of iNOS and COX-2, this compound decreases the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the symptoms associated with inflammation .

Biochemical Analysis

Biochemical Properties

Regaloside B interacts with key enzymes in the inflammatory response, specifically iNOS and COX-2 . By inhibiting these enzymes, this compound can reduce inflammation. The nature of these interactions is inhibitory, with this compound preventing the normal function of these enzymes .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It can inhibit the expression of iNOS and COX-2, which are key players in the inflammatory response This suggests that this compound could influence cell signaling pathways related to inflammation

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibitory effects on iNOS and COX-2 These enzymes are involved in the production of inflammatory mediators, and by inhibiting them, this compound can reduce inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions

Regaloside B can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents. The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the deep eutectic solvent of 20% . This method is more efficient than conventional organic solvents.

Industrial Production Methods

The industrial production of this compound involves high-speed counter-current chromatography for the separation and preparation of phenolic glycerol glycosides from the bulbs of Lilium species. The ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5 by volume) is used as a two-phase solvent system .

Chemical Reactions Analysis

Types of Reactions

Regaloside B undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alcohols.

Scientific Research Applications

Regaloside B has several scientific research applications, including:

Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and metabolism.

Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a potential candidate for developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Regaloside A: Another phenylpropanoid isolated from Lilium species with similar anti-inflammatory properties.

Acetylregaloside C: Exhibits strong antioxidant activity and inhibits lipid peroxidation.

Uniqueness

Regaloside B is unique due to its specific molecular structure and its ability to inhibit both inducible nitric oxide synthase and cyclooxygenase-2. This dual inhibition makes it a promising candidate for developing anti-inflammatory therapies .

Properties

IUPAC Name |

[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKQOLPNKNHLBO-KRJCNZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420049 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-67-6 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Regaloside B and how was it characterized?

A1: this compound is a phenylpropanoid with the IUPAC name 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol. [] While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Mass Spectrometry (MS). [] These techniques allowed researchers to determine the arrangement of atoms and functional groups within the molecule.

Q2: How does the extraction method influence the yield of this compound from Lilium species?

A2: [] found that Deep Eutectic Solvents (DESs) provided a more efficient extraction method for this compound from Lilium lancifolium Thunb. bulbs compared to conventional organic solvents. This highlights the importance of optimizing extraction techniques for maximizing the yield of this compound.

Q3: How is this compound quantified in complex mixtures?

A4: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a key analytical technique for quantifying this compound. [] Researchers establish a chromatographic fingerprint of the sample, identifying this compound by comparing its retention time and UV spectrum to a known standard. This method allows for the quantification of this compound even in complex mixtures like plant extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.